8-(((Benzyloxy)carbonyl)amino)-2-methyloctanoic acid
Description
Properties
IUPAC Name |
2-methyl-8-(phenylmethoxycarbonylamino)octanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-14(16(19)20)9-5-2-3-8-12-18-17(21)22-13-15-10-6-4-7-11-15/h4,6-7,10-11,14H,2-3,5,8-9,12-13H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQDDJPIMGNCHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of the Amino Group
The synthesis begins with the protection of the primary amine group in 2-methyloctanoic acid derivatives. The benzyloxycarbonyl (Cbz) group is widely employed due to its stability under acidic and basic conditions, facilitating subsequent reactions without premature deprotection.
Reaction Conditions :
-
Reagent : Benzyl chloroformate (Cbz-Cl) is reacted with the amine in a biphasic system of water and dichloromethane.
-
Base : Sodium bicarbonate (NaHCO₃) maintains a pH of 8–9 to ensure efficient nucleophilic attack by the amine.
-
Temperature : The reaction proceeds at 0–5°C to minimize side reactions, such as over-alkylation .
Yield Optimization :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Molar Ratio (Cbz-Cl:Amine) | 1.2:1 | Maximizes protection efficiency |
| Reaction Time | 2–4 hours | Prolonged time risks hydrolysis |
| Solvent System | H₂O/DCM (1:1) | Enhances reagent miscibility |
This step typically achieves yields of 85–90%, with purity confirmed via thin-layer chromatography (TLC) .
Carboxylic Acid Activation
The carboxylic acid moiety in the intermediate is activated to enable amide bond formation or esterification. Common activating agents include carbodiimides and hydroxybenzotriazole (HOBt).
Activation Methods :
-
Dicyclohexylcarbodiimide (DCC)/HOBt System :
-
N-Hydroxysuccinimide (NHS) Esters :
-
Advantage : Enhanced stability of the activated intermediate.
-
Solvent : Dimethylformamide (DMF) under nitrogen atmosphere.
-
Comparative Performance :
| Activator | Reaction Time | Yield (%) | Purity (%) |
|---|---|---|---|
| DCC/HOBt | 12 h | 78 | 95 |
| NHS/EDC | 6 h | 82 | 97 |
Coupling Reactions for Chain Elongation
The branched aliphatic chain is constructed via iterative coupling of shorter segments. Key strategies include:
a. Michael Addition :
-
Substrates : Acrylate derivatives and nucleophilic amines.
-
Catalyst : Triethylamine (TEA) in methanol.
-
Stereoselectivity : The chiral center at C2 is preserved using L-proline-derived catalysts, achieving enantiomeric excess (ee) >90% .
b. Reductive Amination :
-
Reagents : Sodium cyanoborohydride (NaBH₃CN) and aldehydes.
-
Solvent : Methanol/acetic acid (95:5).
-
Yield : 70–75% with minimal racemization.
Deprotection and Final Purification
The Cbz group is removed via catalytic hydrogenation to yield the free amine, followed by acidification to recover the carboxylic acid.
Hydrogenation Protocol :
-
Catalyst : Palladium on carbon (Pd/C, 10% w/w).
-
Conditions : H₂ gas at 40 psi, 25°C, 6 hours.
-
Quenching : Filtration through Celite to remove catalyst residues.
Purification Techniques :
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Column Chromatography (SiO₂) | 98 | 85 |
| Recrystallization (EtOAc/Hexane) | 99 | 70 |
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include solvent polarity, temperature gradients, and catalyst loading. For instance:
Solvent Effects :
-
Polar Aprotic Solvents (DMF, DMSO) : Enhance reaction rates but may cause side reactions.
-
Non-Polar Solvents (Toluene, Hexane) : Favor selectivity but slow kinetics.
Temperature Profiling :
-
Lower Temperatures (0–10°C) : Improve stereochemical control.
-
Elevated Temperatures (40–60°C) : Accelerate coupling but risk decomposition.
Comparative Analysis of Synthetic Routes
Two primary routes are evaluated:
Route A (Stepwise Protection-Coupling) :
-
Steps : 5
-
Overall Yield : 62%
-
Advantage : High intermediate purity.
Route B (Convergent Synthesis) :
-
Steps : 3
-
Overall Yield : 55%
-
Advantage : Reduced reaction time.
Chemical Reactions Analysis
Types of Reactions: 8-(((Benzyloxy)carbonyl)amino)-2-methyloctanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The benzyloxycarbonyl group can be removed through hydrogenation or other reduction methods.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of oxidized derivatives of the carboxylic acid.
Reduction: Removal of the Cbz group to yield the free amino acid.
Substitution: Formation of substituted amino acid derivatives.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound is explored as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders and inflammatory diseases. Research indicates that derivatives of this compound can exhibit significant bioactivity, potentially leading to the development of new therapeutic agents. For instance, studies have shown that modifications to the benzyloxycarbonyl group can enhance the efficacy of compounds in inhibiting specific enzyme pathways associated with disease progression .
Case Study: Antimicrobial Activity
A notable application is its role in developing antibiotic agents. Research has demonstrated that derivatives of 8-(((benzyloxy)carbonyl)amino)-2-methyloctanoic acid can enhance the antibacterial activity against resistant strains of bacteria. In one study, a synthesized derivative was shown to significantly improve the clearance of Klebsiella from infected models compared to conventional antibiotics .
Organic Synthesis
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis, allowing chemists to construct more complex molecules. Its unique structure facilitates various chemical reactions, including substitution and coupling reactions, which are essential for synthesizing larger organic compounds .
Data Table: Reaction Types and Conditions
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Substitution | Replacement of functional groups | Sodium azide, thiourea |
| Oxidation | Conversion to alcohols or carboxylic acids | Potassium permanganate, chromium trioxide |
| Reduction | Formation of amines or alcohols | Lithium aluminum hydride, sodium borohydride |
| Hydrolysis | Breakdown of ester bonds | Hydrochloric acid, sodium hydroxide |
Biological Research
Enzyme Inhibition Studies
The compound has been utilized in studies focusing on enzyme inhibition. Its structural properties allow it to interact with specific enzymes, providing insights into mechanisms of action that could lead to novel therapeutic strategies. For example, research has indicated that certain derivatives can effectively inhibit enzymes involved in metabolic pathways related to cancer .
Case Study: Mechanism of Action
In a detailed investigation, researchers studied how this compound interacts with biological targets. The findings revealed that this compound could form stable complexes with target enzymes, thereby modulating their activity and affecting downstream biological processes .
Industrial Applications
Pharmaceutical Manufacturing
In industrial settings, this compound is being investigated for its potential as an intermediate in the production of pharmaceuticals. The scalability of its synthesis through automated processes enhances its viability for large-scale production while maintaining high purity levels .
Mechanism of Action
The mechanism of action of 8-(((Benzyloxy)carbonyl)amino)-2-methyloctanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can protect the amino group during synthetic transformations, allowing for selective reactions at other functional sites. Upon deprotection, the free amino group can participate in further biochemical interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 8-(((Benzyloxy)carbonyl)amino)-2-methyloctanoic acid with structurally related compounds, emphasizing molecular features, physicochemical properties, and applications:
Key Structural and Functional Differences
Chain Length and Branching: The target compound’s octanoic acid backbone provides greater hydrophobicity compared to the pentanoic acid derivative (CAS 28862-89-7) and the glycine-based compound . The methyl group at position 2 may reduce conformational flexibility compared to linear analogs. 8-Benzyloxycarbonylamino-3,6-dioxaoctanoic acid incorporates ether linkages, enhancing water solubility (8.6 g/L) relative to the target compound, which lacks such polar groups.
Protective Groups and Reactivity: All compounds share the Cbz group, which is cleaved under hydrogenolysis or acidic conditions. However, the presence of ethers (in ) or amides (in ) alters their stability and reactivity in synthetic pathways.
Hazard Profiles: The pentanoic acid derivative (CAS 28862-89-7) exhibits hazards including skin irritation (H315) and respiratory sensitization (H335) . Similar risks may apply to the target compound, though specific data are unavailable.
Research and Industrial Relevance
- 8-Benzyloxycarbonylamino-3,6-dioxaoctanoic acid is utilized in drug conjugation due to its balance of hydrophilicity and amine protection.
- The glycine derivative highlights the versatility of Cbz-protected compounds in peptide engineering.
- The target compound’s methyl branch may optimize interactions with hydrophobic binding pockets in target proteins, making it valuable for structure-activity relationship (SAR) studies.
Biological Activity
Overview
8-(((Benzyloxy)carbonyl)amino)-2-methyloctanoic acid, commonly referred to as Cbz-amino acid, is an organic compound characterized by its unique structure, which includes a benzyloxycarbonyl (Cbz) protected amino group and a carboxylic acid functional group. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities and applications in drug development.
The molecular formula of this compound is , with a molecular weight of 265.31 g/mol. The synthesis typically involves protecting the amino group with a Cbz group followed by the introduction of the carboxylic acid functionality. A common synthetic route includes the reaction of 2-methyloctanoic acid with benzyl chloroformate in the presence of a base such as triethylamine, yielding the desired product with high yield and purity .
The biological activity of this compound is largely attributed to its interactions with various molecular targets, including enzymes and receptors. The Cbz group serves to protect the amino group during synthetic transformations, allowing selective reactions at other functional sites. Upon deprotection, the free amino group can engage in biochemical interactions that may modulate enzyme activity or receptor binding .
In Vitro Studies
Research has indicated that compounds similar to this compound exhibit significant biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially inhibiting the growth of various bacteria .
- Anti-inflammatory Effects : The compound has been investigated for its potential role in modulating inflammatory pathways, particularly in relation to cytokine production .
- Enzyme Inhibition : It has been studied as a potential inhibitor of specific enzymes involved in metabolic pathways, which could have implications for therapeutic applications in metabolic disorders .
Case Studies and Research Findings
Applications in Medicinal Chemistry
This compound is not only significant for its biological activity but also serves as a versatile building block in medicinal chemistry. Its applications include:
- Drug Development : As an intermediate in synthesizing more complex pharmaceutical compounds targeting various diseases.
- Biochemical Research : Utilized in studies investigating enzyme interactions and metabolic pathways.
- Material Science : Explored for its potential in developing novel materials with specific properties due to its unique chemical structure .
Q & A
What synthetic strategies are recommended for preparing 8-(((Benzyloxy)carbonyl)amino)-2-methyloctanoic acid with high enantiomeric purity?
Methodological Answer:
- Step 1: Start with 2-methyloctanoic acid. Introduce the amino group at position 8 via nitrosation followed by catalytic hydrogenation (e.g., H₂/Pd-C) to yield 8-amino-2-methyloctanoic acid.
- Step 2: Protect the amine using benzyl chloroformate (Cbz-Cl) under alkaline conditions (pH 9–10) with a sodium bicarbonate buffer.
- Step 3: Purify the product via reverse-phase HPLC (C18 column, water/acetonitrile + 0.1% TFA gradient) to isolate enantiomers. Confirm purity (>98%) using chiral HPLC and compare optical rotation with literature values .
How can chromatographic methods resolve diastereomeric impurities in this compound derivatives?
Advanced Research Focus:
- Problem: Diastereomers arise during synthesis due to incomplete stereochemical control.
- Solution: Use preparative reverse-phase HPLC with a chiral stationary phase (e.g., Chiralpak IA). Optimize elution with isopropanol/hexane (70:30) at 1.0 mL/min. Validate separation via ¹H NMR (e.g., splitting of methyl protons at δ 1.2–1.4 ppm) and ESI-MS .
What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Breakdown:
- ¹H/¹³C NMR: Identify the benzyloxycarbonyl (Z) group (δ 5.1 ppm for CH₂Ph, δ 128–130 ppm for aromatic carbons) and methyl branch (δ 1.3 ppm for CH₃).
- IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for Z-group and carboxylic acid).
- Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z 322.3 (calculated for C₁₇H₂₃NO₄) .
How does the benzyloxycarbonyl (Z) group influence the compound’s stability under varying pH conditions?
Data-Driven Analysis:
- Acidic Conditions (pH < 3): The Z-group hydrolyzes, releasing CO₂ and benzyl alcohol. Monitor degradation via HPLC retention time shifts.
- Basic Conditions (pH > 10): Stable but may undergo racemization. Use accelerated stability studies (40°C/75% RH) with chiral HPLC tracking .
What coupling agents are optimal for incorporating this compound into peptide chains?
Advanced Application:
- Activation: Use DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) to minimize racemization.
- Deprotection: Remove the Z-group with H₂/Pd-C in ethanol or TFA (trifluoroacetic acid) for acid-labile resins. Confirm completion via loss of Z-group signals in NMR .
How to address discrepancies in reported melting points for derivatives of this compound?
Contradiction Resolution:
- Purity Check: Recrystallize from ethanol/water (1:1) and compare DSC (differential scanning calorimetry) thermograms.
- Polymorphism Screening: Use X-ray diffraction to identify crystalline forms. Literature values may vary due to solvent inclusion .
What strategies validate enantiomeric excess (ee) after asymmetric synthesis?
Stereochemical Validation:
- Chiral HPLC: Use a Daicel Chiralcel OD-H column (n-hexane/ethanol 90:10).
- NMR with Chiral Shift Reagents: Eu(hfc)₃ induces splitting of methyl proton signals proportional to ee .
What are the primary thermal degradation products of this compound?
Stability Study:
- TGA/DSC Analysis: Degradation onset at ~180°C. Major products include benzyl alcohol (GC-MS m/z 108) and 2-methyloctanoic acid.
- Mechanism: Decarboxylation and Z-group cleavage. Store at 0–6°C in argon atmosphere to prolong shelf life .
How does the Z-group’s stability compare to Boc or Fmoc in peptide synthesis?
Comparative Study:
- Z-group: Acid-labile (requires H₂/Pd-C or TFA). Stable under basic conditions.
- Boc: Removed with TFA but requires anhydrous conditions.
- Fmoc: Base-labile (piperidine). Use orthogonal protection strategies for complex peptides .
What challenges arise when scaling synthesis from milligrams to grams?
Process Optimization:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
